6-Bromo-5-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for introducing the bromine and fluorine substituents can vary, but often involve halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in disease pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-2-methyl-1H-indole: Similar structure with a methyl group instead of a carboxylic acid.
6-Fluoroindole-2-carboxylic acid: Lacks the bromine substituent.
5,6-Difluoro-1H-indole-2-carboxylic acid: Contains two fluorine atoms instead of one bromine and one fluorine.
Uniqueness
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications .
Biological Activity
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a notable compound in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate the compound's potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrFNO2, with a molar mass of approximately 258.04 g/mol. The compound features a carboxylic acid functional group, which enhances its chemical reactivity and biological activity. The presence of bromine and fluorine atoms contributes to its unique pharmacological properties, making it a subject of interest for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Properties : Preliminary studies suggest that indole derivatives may exhibit antiviral activity, particularly against HIV. The compound has shown potential in inhibiting the strand transfer of HIV-1 integrase, which is crucial for viral replication .
- Anticancer Activity : Several studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. For instance, derivatives of indole-2-carboxylic acids have been reported to exhibit significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Antimicrobial Effects : The compound is under investigation for its antimicrobial properties, which may be attributed to its ability to disrupt microbial cell functions.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in the context of HIV integrase inhibition where it chelates magnesium ions essential for enzyme activity .
- Receptor Modulation : It can modulate the activity of various receptors involved in cellular signaling pathways, contributing to its anticancer and antiviral effects .
Case Study 1: Antiviral Activity Against HIV
A study evaluated the inhibitory effect of this compound on HIV integrase. The compound showed an IC50 value of approximately 0.13 μM against integrase strand transfer, indicating potent antiviral activity compared to standard treatments .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of the compound exhibited IC50 values ranging from 2.43 μM to 7.84 μM against MDA-MB-231 cells, suggesting significant growth inhibition capabilities . These results highlight the potential for developing new anticancer therapies based on this indole derivative.
Comparative Analysis
To further understand the significance of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoroindole-2-carboxylic acid | Lacks bromine and chlorine | Simpler structure; less reactivity |
6-Chloroindole-2-carboxylic acid | Lacks fluorine | Different halogen substitution affecting properties |
4-Bromo-5-fluoroindole | Similar halogen pattern | Different position of substituents |
This table illustrates how the unique combination of halogens in this compound enhances its reactivity and biological activity compared to related compounds.
Properties
Molecular Formula |
C9H5BrFNO2 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
PBOWIYIMBBRUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
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